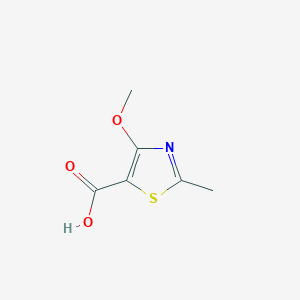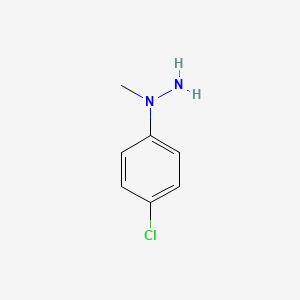![molecular formula C10H14O3 B8769514 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 62356-78-9](/img/structure/B8769514.png)
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Descripción general
Descripción
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound that features a cyclopentenone ring substituted with a tetrahydropyran-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through several methods. One common approach involves the reaction of cyclopent-2-enone with tetrahydropyran-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tetrahydropyran-2-yloxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The tetrahydropyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the cyclopentenone moiety.
Cyclopent-2-enone: Another related compound that lacks the tetrahydropyran-2-yloxy group.
Uniqueness
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the combination of the cyclopentenone ring and the tetrahydropyran-2-yloxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
62356-78-9 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-(oxan-2-yloxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O3/c11-8-4-5-9(7-8)13-10-3-1-2-6-12-10/h4-5,9-10H,1-3,6-7H2 |
Clave InChI |
KNDDEJNSZWCUJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2CC(=O)C=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-bromobenzyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8769467.png)


![1-(Tert-butylamino)-3-[2-(6-chloropyridazin-3-yl)phenoxy]propan-2-ol](/img/structure/B8769492.png)
![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B8769494.png)

![6-fluoro-4-iodo-1H-benzo[d]imidazole](/img/structure/B8769501.png)


